molecular formula C22H31N5O B2455440 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide CAS No. 923174-11-2

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide

Cat. No.: B2455440
CAS No.: 923174-11-2
M. Wt: 381.524
InChI Key: CCZGSVRWLNHNFG-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclohexane carboxamide group

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-4-27(5-2)20-15-16(3)23-22(26-20)25-19-13-11-18(12-14-19)24-21(28)17-9-7-6-8-10-17/h11-15,17H,4-10H2,1-3H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZGSVRWLNHNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide typically involves multiple stepsThe final step involves coupling the pyrimidine derivative with a cyclohexanecarboxamide precursor under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide stands out due to its unique combination of a pyrimidine ring and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a diethylamino group and a cyclohexanecarboxamide moiety. Its molecular formula is C24H31N5O3C_{24}H_{31}N_{5}O_{3}, indicating a complex structure that can interact with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The diethylamino group enhances membrane permeability, allowing the compound to penetrate cells effectively. Once inside, it can bind to various proteins, modulating their activity and influencing critical biological pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can bind to receptors that regulate cellular signaling pathways.
  • Induction of Apoptosis : By affecting mitochondrial function, it may promote programmed cell death in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its biological activities:

Activity Type Effect Cell Lines Tested
AntiproliferativeInhibits cell growthA549 (lung), MCF-7 (breast)
Apoptosis InductionPromotes programmed cell deathHeLa (cervical), PC3 (prostate)
Enzyme InhibitionInhibits histone deacetylases (HDACs)Various cancer lines
AntiangiogenicReduces blood vessel formationChorioallantoic membrane assay

Study 1: Antiproliferative Effects

A study conducted by researchers evaluated the antiproliferative effects of the compound on several cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in A549 and MCF-7 cells, suggesting its potential as an anticancer agent .

Study 2: Apoptosis Induction

In another investigation, the compound was shown to induce apoptosis in HeLa cells through caspase activation assays. The study found that treatment with the compound led to increased levels of cleaved caspases, indicating a shift towards apoptotic pathways .

Study 3: Mechanistic Insights

Further mechanistic studies revealed that this compound acts as a pan-HDAC inhibitor. This action resulted in hyperacetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .

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